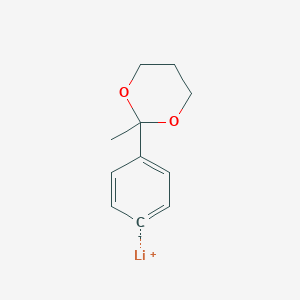

Lithium;2-methyl-2-phenyl-1,3-dioxane

説明

Lithium;2-methyl-2-phenyl-1,3-dioxane is a specialized organolithium compound featuring a 1,3-dioxane ring substituted with methyl and phenyl groups at the 2-position. Its structure combines the electron-withdrawing properties of the phenyl group with the steric bulk of the methyl group, making it a unique reagent in synthetic chemistry. The compound is notably employed in reduction reactions, such as the lithium aluminum hydride-mediated conversion of ester moieties to diols, and subsequent acid-catalyzed cyclization to form functionalized dioxane derivatives (e.g., syn-4-(4-fluorophenyl)-2,2-dimethyl-5-vinyl-1,3-dioxane) in quantitative yields . Its role in facilitating stereoselective transformations highlights its importance in organic synthesis.

特性

CAS番号 |

110347-00-7 |

|---|---|

分子式 |

C11H13LiO2 |

分子量 |

184.2 g/mol |

IUPAC名 |

lithium;2-methyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1 |

InChIキー |

WPAMHPVZJJUYDB-UHFFFAOYSA-N |

SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

正規SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

同義語 |

Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Conformational Analysis

The conformational behavior of 1,3-dioxane derivatives is highly dependent on substituent positions. Lithium;2-methyl-2-phenyl-1,3-dioxane, with substituents at the 2-position, contrasts sharply with 5-substituted analogs (e.g., 5-methyl-1,3-dioxane). Key findings include:

- Substituent Position Effects :

- Substituents at the 2-position (e.g., methyl) exhibit a conformational free energy difference (ΔG°) of 3.98 kcal/mol , favoring the axial conformer due to steric strain in the equatorial position.

- Substituents at the 5-position (e.g., methyl) show a much smaller ΔG° (0.83 kcal/mol ), leading to a more balanced equatorial-axial equilibrium .

- Steric and Electronic Influences :

- The phenyl group in this compound introduces significant steric bulk and electron-withdrawing effects, further stabilizing the axial conformer compared to simpler 2-methyl derivatives.

Computational and Experimental Insights

- Geometry Optimization : Computational studies (HF/6-31Gand B3LYP/6-31G ) on methyl-substituted 1,3-dioxanes reveal that 2-methyl derivatives exhibit greater structural distortion than 5-methyl analogs, aligning with experimental conformational data .

- Synthetic Yield : this compound enables near-quantitative yields in diol formation, whereas brominated derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) are less reactive in synthesis but effective as preservatives .

Research Findings and Discussion

- Conformational Rigidity : The 2-position substituents in this compound impose greater conformational rigidity compared to 5-substituted derivatives, making it advantageous in stereocontrolled reactions .

- Industrial Relevance : While brominated dioxanes dominate preservative applications, the lithium derivative fills a niche in high-precision organic synthesis, particularly in pharmaceutical intermediates .

- Unresolved Questions : The exact ΔG° for this compound remains unquantified experimentally, necessitating further conformational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。